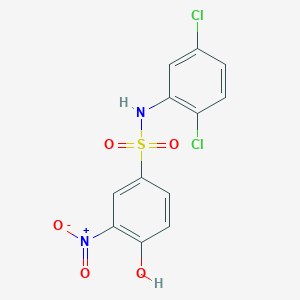
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide is an organic compound characterized by its complex structure, which includes dichlorophenyl, hydroxy, nitro, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Chlorination: The dichlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Halogenating agents (e.g., chlorine gas), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Quinones, sulfonic acids.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The nitro and hydroxyl groups may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
- N-(2,4-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide
- N-(2,5-dichlorophenyl)-4-hydroxybenzenesulfonamide
- N-(2,5-dichlorophenyl)-3-nitrobenzenesulfonamide
Comparison: N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of both hydroxyl and nitro groups in specific positions may enhance its ability to participate in redox reactions and interact with biological targets more effectively.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5S/c13-7-1-3-9(14)10(5-7)15-22(20,21)8-2-4-12(17)11(6-8)16(18)19/h1-6,15,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIRZVJYWWHGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one](/img/structure/B8044128.png)
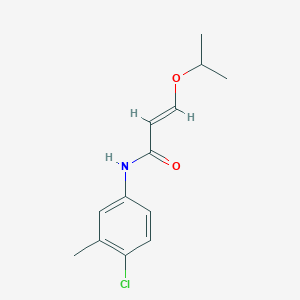
![ethyl N-[2-(methoxymethyl)-4-oxoquinazolin-3-yl]carbamate](/img/structure/B8044152.png)
![1-(2-Bicyclo[2.2.1]hept-5-enylidenemethyl)piperidine](/img/structure/B8044160.png)
![2-[Methyl-[3-[(1-oxido-1,2,4-benzotriazin-1-ium-3-yl)amino]propyl]amino]ethanol](/img/structure/B8044169.png)
![butyl N-[[butoxycarbonyl(methyl)amino]methyl]-N-methylcarbamate](/img/structure/B8044176.png)
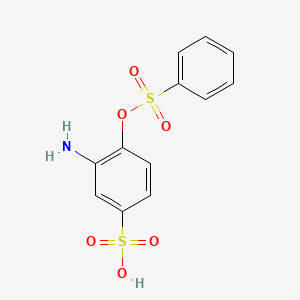
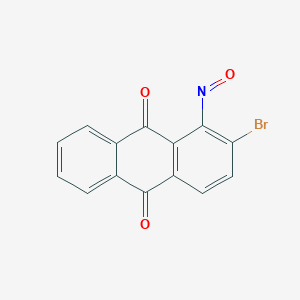
![methyl N-[2,4-dichloro-5-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B8044200.png)
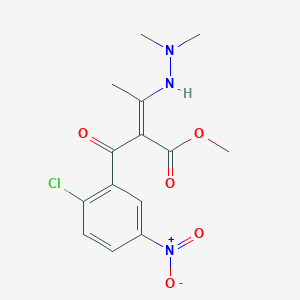
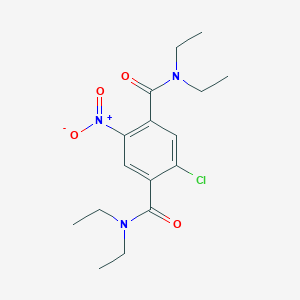
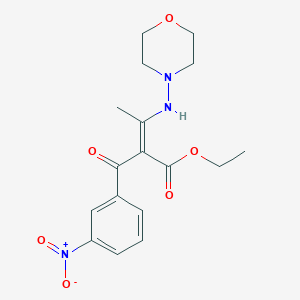
![1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044243.png)
![1-[2-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044247.png)
